molecular formula C17H14N2O4 B14157887 2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide CAS No. 744225-41-0

2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide

Cat. No.: B14157887
CAS No.: 744225-41-0
M. Wt: 310.30 g/mol
InChI Key: YUSFHVMXKQHDSK-UHFFFAOYSA-N
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Description

2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety linked to a pyridine ring through an acetamide linkage. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with N,N′-carbonyldiimidazole to activate the carboxylic acid group . This is followed by the reaction with pyridin-3-ylamine to form the desired acetamide linkage . The reaction conditions often include the use of organic solvents such as dichloromethane and the application of mild heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromen-2-one moiety can yield quinones, while reduction can produce chroman-2-one derivatives .

Scientific Research Applications

2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Properties

CAS No.

744225-41-0

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide

InChI

InChI=1S/C17H14N2O4/c1-11-7-17(21)23-15-8-13(4-5-14(11)15)22-10-16(20)19-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H,19,20)

InChI Key

YUSFHVMXKQHDSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CN=CC=C3

solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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